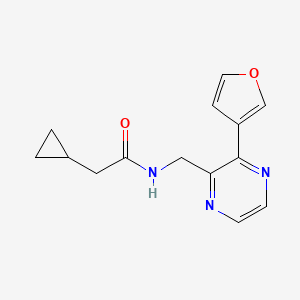

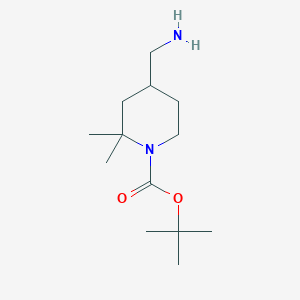

![molecular formula C18H18N4O5 B2529383 ethyl 3-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-1H-indole-2-carboxylate CAS No. 339099-05-7](/img/structure/B2529383.png)

ethyl 3-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-1H-indole-2-carboxylate

Übersicht

Beschreibung

The compound , ethyl 3-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-1H-indole-2-carboxylate, is a multifaceted molecule that appears to be related to various indole derivatives synthesized for different applications, including medicinal chemistry. The indole moiety is a common structure in many natural products and pharmaceuticals, and its derivatives are often explored for their potential biological activities.

Synthesis Analysis

The synthesis of related ethyl indole-2-carboxylate derivatives has been reported through various methods. For instance, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates were prepared by heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid, indicating a method that could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates using a three-component synthetic protocol suggests a multifunctional approach that could be relevant for the cyano and carboxylate functionalities present in the target molecule .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various analytical techniques. For example, the single crystal X-ray structural analysis of ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-propyl-4H-pyran-3-carboxylate revealed a flattened-boat conformation of the pyran ring, which could provide insights into the conformational preferences of the indole ring system in the target compound .

Chemical Reactions Analysis

The reactivity of similar ethyl indole-2-carboxylate derivatives has been explored in various chemical transformations. The reaction of ethyl 3-(benzoylamino)-5-chloro-1H-indole-2-carboxylate with hydrazine hydrate led to debenzoylation, and hydrolysis with aqueous sodium hydroxide afforded the corresponding carboxylic acid, which underwent decarboxylation upon heating . These reactions demonstrate the potential reactivity of the amino and carboxylate groups in the target molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized to some extent. For instance, the optical and hypoglycemic properties of 4-ethoxycarbonyl(cyano)-β-carbolines were studied, indicating that the substitution pattern on the indole ring can significantly influence the biological activity of these molecules . The intermolecular hydrogen bonding observed in the structure of ethyl 2-hydroxy-4-oxo-2-phenylcyclohexanecarboxylate suggests that similar hydrogen bonding interactions could be present in the target compound, affecting its solubility and stability .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacology of Heterocyclic Compounds

Heterocyclic compounds, including cyanopyridine derivatives, are critical in drug development due to their diverse biological activities. The 2-oxo-3-cyanopyridine scaffold, for instance, is noted for its versatility in organic synthesis and pharmacological potential, including anticancer, antibacterial, antifungal, and antiviral activities. Recent advancements have focused on the development of new synthetic strategies for 2-oxo-3-cyanopyridine derivatives, underscoring the importance of such scaffolds in medicinal chemistry (Ghosh et al., 2015).

Bio-inspired Adhesive Materials

Exploration of bio-inspired adhesive materials, like catechol-conjugated chitosan, draws from natural models such as mussel adhesive proteins. These materials demonstrate strong wet-resistant adhesion, biocompatibility, and hemostatic properties, making them promising for biomedical applications, including wound healing and tissue sealants (Ryu, Hong, & Lee, 2015).

Plant Biomass Conversion to Value-added Chemicals

The conversion of plant biomass into furan derivatives highlights the potential of renewable resources in producing sustainable chemicals. Levulinic acid (LEV) and its derivatives, synthesized from biomass, serve as precursors for various chemicals, including polymers and fuels, indicating the scope of green chemistry in developing sustainable materials and energy sources (Zhang et al., 2021).

Antioxidant Capacity Assays

The ABTS/PP decolorization assay, used to measure antioxidant capacity, illustrates the relevance of chemical assays in evaluating the antioxidant potential of compounds. This assay's reaction pathways, involving the formation of coupling adducts with ABTS•+, offer a framework for understanding the antioxidant activity of various substances, including potentially ethyl 3-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-1H-indole-2-carboxylate (Ilyasov et al., 2020).

Wirkmechanismus

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that indole derivatives interact with their targets, leading to changes that result in their various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects contribute to the compound’s diverse biological and clinical applications.

Result of Action

Given the broad biological activities of indole derivatives, it can be inferred that the compound’s action would result in a variety of molecular and cellular effects .

Eigenschaften

IUPAC Name |

ethyl 3-[[2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O5/c1-3-26-17(24)15-14(12-7-5-6-8-13(12)21-15)20-10-11(9-19)16(23)22-18(25)27-4-2/h5-8,10,20-21H,3-4H2,1-2H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSENOZWUVKZDTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC=C(C#N)C(=O)NC(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001118232 | |

| Record name | Ethyl 3-[[2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propen-1-yl]amino]-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001118232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

339099-05-7 | |

| Record name | Ethyl 3-[[2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propen-1-yl]amino]-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=339099-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-[[2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propen-1-yl]amino]-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001118232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

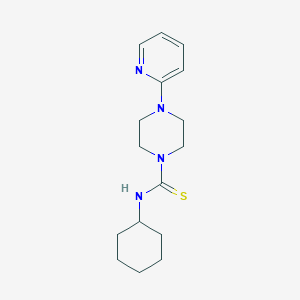

![2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2529302.png)

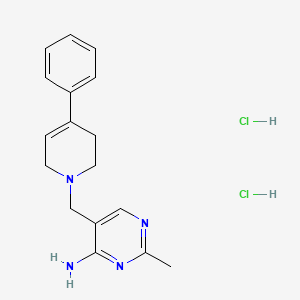

![8-(4-ethoxyphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2529303.png)

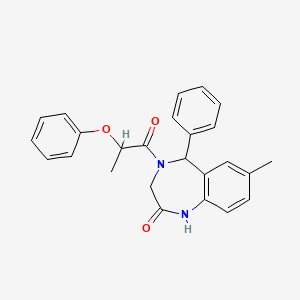

![2-(3,5-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2529308.png)

![1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2529309.png)

![(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2529314.png)

![N-Ethyl-N-[2-(5-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2529321.png)

![N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]benzamide](/img/structure/B2529322.png)

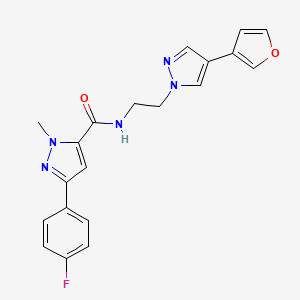

![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2529323.png)